chemical structure and properties of 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
chemical structure and properties of 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
[1][2][3][4]
Executive Summary
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline (CAS: 1443980-53-7) is a substituted 3,4-dihydroisoquinoline (DHIQ) derivative characterized by a rigidified phenethylamine core.[1][2][3] Structurally, it serves as a lipophilic, chiral heterocyclic precursor often utilized in the synthesis of tetrahydroisoquinoline (THIQ) alkaloids.
In drug discovery, this scaffold is valued for its spasmolytic and anticonvulsant potential. It functions as a bioisostere to naturally occurring alkaloids like salsoline, but with enhanced metabolic stability and receptor selectivity profiles due to the steric hindrance introduced by the C1 and C3 methyl groups. This guide details its chemical architecture, validated synthesis protocols, and pharmacological interface.
Part 1: Chemical Architecture & Identity[1][3]
Structural Analysis
The molecule consists of a benzene ring fused to a partially saturated pyridine ring (dihydroisoquinoline).
-
Core: 3,4-Dihydroisoquinoline.[1][4][5][6][7][8][9][10][11][12][13]
-
Substituents:
-
6-Methoxy (-OCH₃): An electron-donating group (EDG) at the para position relative to the cyclization point (C1), stabilizing the imine bond via resonance.[1][3]
-
1-Methyl (-CH₃): Located at the imine carbon, this group increases lipophilicity and provides steric bulk that protects the imine nitrogen from rapid hydrolysis.[1]
-
3-Methyl (-CH₃): Located at the chiral center (C3).[1][3] This substitution is critical as it introduces chirality, influencing binding affinity to chiral protein pockets (e.g., MAO enzymes or adrenergic receptors).
-
Key Identifiers
| Property | Detail |
| CAS Number | 1443980-53-7 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| SMILES | CC1CC2=C(C=C(C=C2)OC)CC1=N |
| Chirality | Contains one stereocenter at C3; exists as (R)- and (S)- enantiomers.[1][2][3][5][14] |
Part 2: Synthesis Protocol (Bischler-Napieralski Cyclization)
The industrial and laboratory standard for synthesizing 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is the Bischler-Napieralski reaction .[1] This pathway involves the cyclodehydration of an acylated
Retrosynthetic Logic
The target molecule is disconnected at the C1-N double bond and the C1-C8a bond.[1][3]
-
Precursor:
-(1-(3-methoxyphenyl)propan-2-yl)acetamide.[1][3] -
Starting Materials: 3-Methoxyamphetamine (or 1-(3-methoxyphenyl)-2-aminopropane) and Acetic Anhydride.[1][3]
Reaction Mechanism Visualization
The following diagram illustrates the cyclization pathway, highlighting the critical role of the activating methoxy group.
Figure 1: Bischler-Napieralski cyclization pathway.[1][3][12] The electron-donating methoxy group at the meta-position of the phenyl ring directs the cyclization to the para-position (C6), favoring the 6-methoxy isomer over the 8-methoxy isomer.[1][3]
Detailed Experimental Procedure
Safety Note: Phosphorus oxychloride (
Step 1: Amide Formation [1][3]
-
Dissolve 10 mmol of 1-(3-methoxyphenyl)propan-2-amine in 20 mL of anhydrous dichloromethane (DCM).
-
Add 12 mmol of triethylamine (base).
-
Dropwise add 11 mmol of acetyl chloride or acetic anhydride at 0°C.
-
Stir at room temperature for 2 hours.
-
Wash with 1N HCl, then saturated
. Dry organic layer over and concentrate to yield the acetamide intermediate.
Step 2: Cyclization
-
Dissolve the acetamide intermediate (from Step 1) in dry toluene or acetonitrile (0.5 M concentration).
-
Add 3.0 equivalents of
. -
Reflux the mixture at 80–100°C for 2–4 hours. Monitor by TLC (disappearance of amide).
-
Workup: Cool the reaction mixture. Carefully pour onto crushed ice/water to quench excess reagent.
-
Basify the aqueous solution to pH ~10 using 20% NaOH or
. -
Extract with ethyl acetate (
). -
Dry over anhydrous
and evaporate solvent. -
Purification: The crude oil is purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or crystallized as a hydrochloride salt (using HCl in ether).
Part 3: Physicochemical Properties[1][3]
Understanding the physical behavior of this compound is essential for formulation and assay development.
| Property | Value/Description | Relevance |
| Physical State | Viscous yellow oil or low-melting solid | Lipophilic nature requires organic solvents (DMSO, EtOH) for stock solutions.[1][3] |
| Solubility | High in DCM, MeOH, DMSO; Low in Water | Requires acidification (salt formation) for aqueous solubility. |
| pKa (Calculated) | ~6.8 – 7.5 (Imine Nitrogen) | Moderately basic; exists as a cation at physiological pH (7.4), aiding membrane interaction. |
| Stability | Oxidation-sensitive | The C=N bond can hydrolyze in strong acid; the benzylic positions are susceptible to oxidation to isoquinolines.[1][3] Store at -20°C under inert gas. |
Part 4: Pharmacological Interface & Biological Potential[1][3]
Structure-Activity Relationship (SAR)
The 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline scaffold shares pharmacophoric features with established spasmolytics and monoamine neurotransmitter modulators.[1][3]
-
Spasmolytic Activity: Similar to Papaverine , the 3,4-dihydroisoquinoline core can inhibit phosphodiesterase (PDE) enzymes or block calcium channels in smooth muscle, leading to relaxation. The 1,3-dimethyl substitution pattern has been shown in analog studies to maintain spasmolytic efficacy while altering metabolic clearance [1].
-
MAO Inhibition: The rigid structure mimics the conformation of phenethylamine. Dihydroisoquinolines often act as reversible inhibitors of Monoamine Oxidase (MAO), potentially increasing synaptic concentrations of dopamine or norepinephrine.
-
Chirality Influence: The C3 methyl group creates a chiral center. In biological systems, the (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer, particularly in adrenergic receptor interactions.
Biological Pathway Visualization
The following diagram maps the potential biological interactions of the molecule based on its pharmacophore class.
Figure 2: Pharmacological interaction map.[1][3] The compound primarily targets smooth muscle calcium channels and monoamine metabolic enzymes, leading to spasmolytic and neuromodulatory effects.
References
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Source: National Institutes of Health (PMC). URL:[Link]
-
Bischler-Napieralski Reaction: Mechanisms and Applications. Source: Organic Chemistry Portal.[16] URL:[Link]
-
Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives. Source: PubMed (Molecules). URL:[Link]
Sources
- 1. 20232-49-9|3-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline|BLD Pharm [bldpharm.com]
- 2. 3382-18-1|6,7-Dimethoxy-3,4-dihydroisoquinoline|BLD Pharm [bldpharm.com]
- 3. 70241-06-4|6-Methoxy-1-methyl-3,4-dihydroisoquinoline|BLDpharm [bldpharm.com]
- 4. grandbio.co.kr [grandbio.co.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. rndmate.com [rndmate.com]
- 10. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
- 11. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
